1-Amino-1-deoxy-l-ribitol

Description

Historical Context of Discovery and Early Fundamental Investigations of Aminodeoxysugars

The study of aminodeoxysugars, the class of compounds to which 1-amino-1-deoxy-L-ribitol belongs, is deeply rooted in the history of natural product chemistry, particularly in the field of antibiotics. researchgate.net The initial discovery of these specialized carbohydrates arose from the isolation and structural elucidation of complex secondary metabolites produced by microorganisms. nih.gov For decades, glycosylated natural products have been a significant source for drug discovery, with the attached sugar moieties often being critical for their biological activity. nih.govnih.gov Variations in these sugars, especially deoxy- and aminosugars, are among the most common modifications observed. nih.gov

Early investigations in the mid-20th century on antibiotics like erythromycin, and later, megalomicins and gentamicins, revealed the presence of unusual sugar components containing one or more amino groups. nih.govweizmann.ac.il These discoveries challenged the then-current understanding of carbohydrate chemistry, which was largely focused on simple monosaccharides involved in primary metabolism. The identification of compounds like D-forosamine in the antibiotic auricin and other amino sugars in various microbial products spurred fundamental research into their structure, biosynthesis, and function. nih.gov

Initial biosynthetic hypotheses, based on the structures of co-isolated metabolites, suggested that aminosugars were likely derived from more common sugars through a series of enzymatic modifications. nih.gov It was proposed that these transformations involved the introduction of an amino group, often from amino acid donors like L-glutamate or L-glutamine, catalyzed by specific aminotransferases or amidotransferases. researchgate.netresearchgate.net These early studies laid the groundwork for the field of glycobiology and metabolic engineering, demonstrating that microorganisms possess intricate enzymatic machinery to create a vast diversity of carbohydrate structures. researchgate.net The exploration of these pathways continues to be a vibrant area of research, aiming to harness this biosynthetic power to create novel therapeutic agents.

Academic Significance and Research Relevance of 1-Amino-1-deoxy-L-ribitol within Carbohydrate Chemistry and Biological Systems

1-Amino-1-deoxy-L-ribitol, as a specific aminodeoxy sugar alcohol, holds considerable significance in academic research, primarily as a chiral building block in synthetic chemistry and as a tool for studying biological systems. While much of the readily available literature details its enantiomer, 1-amino-1-deoxy-D-ribitol, the principles of its utility are directly applicable to the L-form, which is crucial for the synthesis of non-natural or enantiomerically pure target molecules.

In carbohydrate chemistry, the D-isomer is recognized as a key intermediate. For example, 1-amino-1-deoxy-D-ribitol is an intermediate in the synthesis of 5-Nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which acts as an inhibitor of lumazine (B192210) synthase, an enzyme found in spinach and the fungus Magnaporthe grisea. chemicalbook.com It is also a precursor in the synthesis of riboflavin (B1680620) (vitamin B2) and its derivatives. scbt.com The academic pursuit of the L-isomer, 1-amino-1-deoxy-L-ribitol, is driven by the need to create enantiomeric probes and inhibitors for studying biological pathways. The stereochemistry of sugars is critical for molecular recognition; thus, having access to L-sugars and their derivatives is essential for understanding the specificity of enzymes and receptors. acs.org For instance, the synthesis of L-sugar analogues of natural products can help elucidate structure-activity relationships and lead to the development of compounds with modified or enhanced biological activities. researchgate.net

The broader class of aminodeoxysugars is integral to many biologically active molecules, particularly antibiotics. nih.gov The sugar moieties can influence the compound's pharmacological properties, molecular target specificity, and mechanism of action. nih.gov Therefore, the ability to synthesize modified sugars like 1-amino-1-deoxy-L-ribitol and incorporate them into larger molecules is a key strategy in glycodiversification—the engineered biosynthesis or chemical synthesis of novel glycosylated compounds. researchgate.net These efforts aim to generate new antibiotics to combat resistant bacteria and to create other novel therapeutics. mpg.de The synthesis of molecules containing L-sugar components is particularly relevant, as life on Earth predominantly uses D-sugars, meaning L-sugar-based compounds could have unique biological properties, including resistance to degradation by common enzymes. acs.org

Structural Framework and Stereochemical Considerations in Research Paradigms

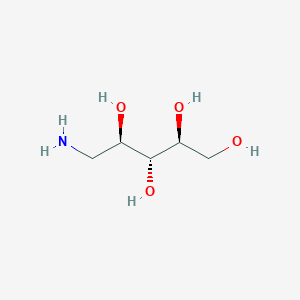

The structural framework of 1-amino-1-deoxy-L-ribitol is defined by a five-carbon acyclic sugar alcohol (alditol) backbone, derived from the pentose (B10789219) sugar L-ribose. In this structure, the hydroxyl group at the C-1 position of L-ribitol is replaced by an amino group (-NH₂). The "deoxy" nomenclature signifies the removal of this oxygen atom. The molecule possesses three chiral centers at carbons C-2, C-3, and C-4, and its specific stereochemistry is designated by the "L-ribitol" name, which dictates the spatial arrangement of the hydroxyl groups along the carbon chain.

Stereochemistry is a paramount consideration in the research and application of this compound. The "L" designation in 1-amino-1-deoxy-L-ribitol specifies that it is the enantiomer of the more commonly referenced 1-amino-1-deoxy-D-ribitol. According to the Fischer projection convention for sugars, L-ribitol has the hydroxyl group on the highest-numbered chiral carbon (C-4) pointing to the left. This stereochemical arrangement is critical, as biological systems are exquisitely sensitive to chirality. acs.org For example, an enzyme that binds the D-isomer may not bind the L-isomer, or may bind it with significantly different affinity. mpg.de

The synthesis of 1-amino-1-deoxy-L-ribitol requires careful stereochemical control. A common synthetic route involves the reductive amination of L-ribose. cdnsciencepub.com Alternatively, it can be prepared from a more readily available D-sugar through a series of reactions that involve inverting the stereochemistry at key positions. researchgate.netresearchgate.net The precise control and confirmation of its stereostructure are essential for its use in research and are typically verified using techniques such as polarimetry (measuring optical rotation) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org The optical rotation for the L-isomer is expected to be equal in magnitude but opposite in sign to that of the D-isomer. sigmaaldrich.com

Below is a table summarizing the key chemical properties of 1-amino-1-deoxy-ribitol.

| Property | Data |

| Chemical Formula | C₅H₁₃NO₄ |

| Molar Mass | 151.16 g/mol biosynth.com |

| IUPAC Name | (2S,3S,4R)-5-Aminopentane-1,2,3,4-tetraol |

| Stereoisomer | L-ribitol derivative |

| Synonyms | L-Ribamine, 1-Amino-1-deoxy-L-ribitol |

| CAS Number | 527-47-9 (for D-isomer), specific CAS for L-isomer not widely cited. |

| Optical Activity [α]/D | Expected to be approx. +11.0° (c = 1 in 0.1 M HCl), as the D-isomer is -11.0° sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H13NO4 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

(2S,3R,4R)-5-aminopentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2/t3-,4+,5-/m1/s1 |

InChI Key |

RNHXWPCUJTZBAR-MROZADKFSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H](CO)O)O)O)N |

Canonical SMILES |

C(C(C(C(CO)O)O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 1 Deoxy L Ribitol and Its Analogs

Chemo- and Regioselective Synthetic Routes to 1-Amino-1-deoxy-L-ribitol from Monosaccharide Precursors

The selective synthesis of 1-amino-1-deoxy-L-ribitol from readily available monosaccharides presents a formidable challenge due to the multiple hydroxyl groups that require differentiation. Various strategies have been developed to achieve the desired chemo- and regioselectivity.

One common approach involves the use of protecting groups to selectively block certain hydroxyl groups, allowing for the modification of a specific position. For instance, starting from D-ribose, a multi-step chemical synthesis can yield L-ribose, which serves as a key intermediate. researchgate.net This process often involves protection, oxidation, and reduction steps to invert the stereochemistry at specific centers.

Another strategy focuses on the direct amination of a suitably protected monosaccharide derivative. This can be achieved through methods such as reductive amination of a carbonyl group or nucleophilic substitution of a leaving group with an azide (B81097) or amine nucleophile, followed by reduction. The choice of reaction conditions and reagents is critical to ensure high regioselectivity, targeting the C1 position for amination.

Stereocontrolled Approaches for the Synthesis of 1-Amino-1-deoxy-L-ribitol Isomers and Related Deoxysugar Analogs

Achieving the correct stereochemistry is paramount in the synthesis of 1-amino-1-deoxy-L-ribitol and its isomers. Several stereocontrolled methods have been established to address this challenge.

A notable strategy involves the use of chiral starting materials, such as D-glucose, to accomplish the stereoselective total synthesis of related iminosugars like 1,4-dideoxy-1,4-imino-L-ribitol. researchgate.net A key step in such syntheses can be the regioselective ring-opening of an epoxide with a tethered amide group. researchgate.net Similarly, starting from D-ribose, a highly stereoselective addition of a Grignard reagent to a lactamine can be employed for the synthesis of 1,4-dideoxy-1,4-imino-D-ribitol. researchgate.net

Furthermore, the synthesis of rare deoxy amino L-sugar analogs often begins with readily available L-rhamnose and L-fucose. nih.gov These starting materials are converted into derivatives with triflate leaving groups, which then undergo nucleophilic displacement to introduce the desired amino functionality with controlled stereochemistry. nih.gov These methods provide access to a variety of azide-containing analogs that are valuable for studying bacterial glycans. nih.gov

| Starting Material | Key Reaction | Target Molecule/Analog |

| D-Glucose | Regioselective epoxide ring-opening | 1,4-dideoxy-1,4-imino-L-ribitol researchgate.net |

| D-Ribose | Stereoselective Grignard addition | 1,4-dideoxy-1,4-imino-D-ribitol researchgate.net |

| L-Rhamnose / L-Fucose | Nucleophilic displacement of triflates | Azide-containing deoxy amino L-sugar analogs nih.gov |

Enzymatic Synthesis and Biocatalytic Transformations Involving 1-Amino-1-deoxy-L-ribitol Precursors

Enzymatic and biocatalytic methods offer attractive alternatives to traditional chemical synthesis due to their high selectivity and mild reaction conditions. acs.org These approaches are increasingly being explored for the production of 1-amino-1-deoxy-L-ribitol precursors and related compounds.

One promising strategy involves the use of oxidoreductases. For example, a chemoenzymatic cascade using galactose oxidase variant F₂ followed by a chemical or enzymatic reduction has been shown to be an efficient route to iminosugars from sugar-derived aminopolyols. acs.org This method has been successfully applied to the synthesis of iminosugar scaffolds from substrates like 1-amino-2-deoxy-D-ribitol, achieving product formation of over 70%. acs.org The use of immobilized enzymes can overcome issues of protein stability and allow for enzyme reuse. acs.org

Another biocatalytic approach utilizes aldolases. For instance, D-fructose-6-phosphate aldolase (B8822740) (FSA) has been employed in the chemoenzymatic cascade synthesis of various iminosugars. acs.org Whole-cell biocatalysts are also gaining traction. Recombinant E. coli cells containing an NAD-dependent mannitol-1-dehydrogenase have been used to produce L-ribose from ribitol (B610474). researchgate.net These biocatalytic systems can be highly efficient, with reported volumetric productivity reaching significant levels. conicet.gov.ar

| Enzyme/Biocatalyst | Substrate | Product | Key Feature |

| Galactose Oxidase F₂ & pRed-14 | 1-amino-2-deoxy-D-ribitol | Iminosugar | Chemoenzymatic cascade, >70% product formation acs.org |

| D-fructose-6-phosphate aldolase (FSA) | - | Iminosugars | Chemoenzymatic cascade synthesis acs.org |

| Mannitol-1-dehydrogenase | Ribitol | L-Ribose | Whole-cell biocatalyst researchgate.net |

Novel Synthetic Reagents and Methodologies for Aminodeoxysugar Production and Functionalization

The development of novel reagents and methodologies continues to advance the field of aminodeoxysugar synthesis. These innovations aim to improve efficiency, selectivity, and the scope of accessible structures.

One area of development is in the generation of key intermediates. For example, a novel and safe method for generating diazomethane-containing organic solutions using a serial flow reactor has been proposed. chemrxiv.org This allows for the large-scale preparation of chiral diazoketones from Boc-protected α-amino acids, which are stable and versatile reagents for further transformations. chemrxiv.org

Alkoxyallenes have emerged as versatile three-carbon building blocks in organic synthesis. researchgate.net They can be used to construct heterocyclic units found in various natural products through reactions like ring-closing metathesis. researchgate.net The "Umpolung" (reactivity inversion) of alkoxyallenes through lithiation allows for reactions with electrophiles, leading to functionalized intermediates for natural product synthesis. researchgate.net

Furthermore, new glycosylation methodologies are constantly being explored. For instance, glycosylation of anthracycline aglycones with 2-azido glycosyl donors has been used to generate novel glycosides. usp.br Promoters such as HgO/HgBr₂ and TMSOTf have shown effectiveness in these reactions. usp.br

Total Synthesis Strategies for Complex Natural Products Incorporating the 1-Amino-1-deoxy-L-ribitol Moiety

The 1-amino-1-deoxy-L-ribitol moiety is a structural component of various complex natural products with significant biological activities. The total synthesis of these molecules is a major focus in organic chemistry, often requiring convergent and highly strategic approaches.

The synthesis of such natural products often involves the construction of key fragments that are later coupled. For example, in the synthesis of spermatinamine, a marine natural product, a key amidation step was achieved by converting a hydroxamic acid to an acid chloride followed by condensation with the appropriate amine. kfupm.edu.sa

The total synthesis of other complex molecules like phyllanthoside (B1239162) has led to the development of new synthetic protocols, such as the Mitsunobu glycosyl ester protocol. acs.org These syntheses often involve numerous steps and require careful planning to control stereochemistry and functional group compatibility. The ability to synthesize these complex molecules not only provides access to them for biological studies but also drives the development of new synthetic methods. kfupm.edu.sa

Biochemical Roles and Mechanistic Insights of 1 Amino 1 Deoxy L Ribitol in Biological Systems

Involvement of 1-Amino-1-deoxy-L-ribitol in Fundamental Carbohydrate Metabolic Pathways

1-Amino-1-deoxy-L-ribitol and its stereoisomer, 1-amino-1-deoxy-D-ribitol, are amino sugar alcohols that participate in specialized metabolic pathways. While not a central component of mainstream glycolysis or the pentose (B10789219) phosphate (B84403) pathway, their derivatives are crucial for the biosynthesis of essential biomolecules. The metabolism of these compounds often involves their conversion from or to related sugar derivatives. For instance, the reduction of ribose can form ribitol (B610474), a precursor for 1-amino-1-deoxy-ribitol. ebi.ac.uk Deoxy sugars, in general, play significant roles in central metabolism and cellular signaling. beilstein-journals.org

The metabolism of related compounds, such as 1-deoxy-L-fructose, can be achieved through a combination of chemical and biotechnological methods, starting from more common sugars like L-rhamnose. beilstein-journals.org This highlights the metabolic plasticity that allows organisms to synthesize these specialized molecules from more abundant precursors. The enzymatic interconversion of various rare sugars, including deoxyhexoses, further underscores the intricate network of carbohydrate metabolism. researchgate.net

Role as a Precursor or Intermediate in Biosynthetic Routes of Key Biomolecules (e.g., Flavin Nucleotides, Coenzyme A, Methanopterin)

1-Amino-1-deoxy-D-ribitol is a recognized intermediate in the biosynthesis of vital biomolecules such as flavins and coenzyme A. biosynth.com In the biosynthesis of riboflavin (B1680620) (vitamin B2), a derivative of 1-amino-1-deoxy-D-ribitol is a key intermediate. The pathway starts with guanosine (B1672433) 5'-triphosphate (GTP) and D-ribulose 5-phosphate. agriculturejournals.cz A series of reactions leads to the formation of 5-amino-6-(1-deoxy-D-ribitol-1-yl)amino-(1H,3H)-pyrimidine-2,4-dione, which then condenses with (3S)-3,4-dihydroxybutan-2-one 4-phosphate to yield 6,7-dimethyl-8-(1-deoxy-D-ribitol-1-yl)lumazine. agriculturejournals.cz Two molecules of this lumazine (B192210) derivative undergo dismutation catalyzed by riboflavin synthase to produce one molecule of riboflavin and recycle one molecule of the pyrimidinedione intermediate. agriculturejournals.cz Riboflavin is subsequently converted to flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), essential coenzymes for a wide range of oxidoreductases. wikipedia.orgd-nb.infowikipedia.org

In the methanogenic archaea, a derivative of 1-amino-1-deoxy-D-ribitol is a component of the C1 carrier coenzyme, methanopterin (B14432417). nih.gov Specifically, the 1-(4-aminophenyl)-1-deoxy-D-ribitol (APDR) moiety of methanopterin is synthesized from 4-hydroxybenzoic acid. nih.gov The pathway involves the reduction of an intermediate to form 7,8-H2pterin-6-ylmethyl-1-(4-aminophenyl)-1-deoxy-D-ribitol 5'-phosphate. nih.gov This intermediate is then dephosphorylated to yield 7,8-H2pterin-6-ylmethyl-1-(4-aminophenyl)-1-deoxy-D-ribitol, a direct precursor in the methanopterin biosynthetic pathway. nih.gov

Furthermore, 1-Amino-1-deoxy-D-ribitol serves as an intermediate in the synthesis of 5-Nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which acts as an inhibitor of lumazine synthase. chemicalbook.com

Fundamental Biological Interactions at the Molecular and Cellular Level (e.g., Enzyme-Substrate Binding, Pathway Regulation)

The biological functions of 1-amino-1-deoxy-L-ribitol and its derivatives are underpinned by specific molecular interactions. The binding of these molecules to enzyme active sites is a key determinant of their metabolic fate. For example, the crystal structure of a bacterial metabolite, 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), bound to the MR1 protein reveals an extensive hydrogen bond network involving the ribityl chain. uq.edu.au The hydroxyl groups of the ribityl moiety interact with specific amino acid residues of both the MR1 protein and the T-cell receptor (TCR), highlighting the importance of this structural feature for molecular recognition and immune cell activation. uq.edu.au

Metabolic pathways are tightly regulated to maintain cellular homeostasis. solubilityofthings.com This regulation can occur at multiple levels, including allosteric regulation of enzyme activity and control of gene expression. solubilityofthings.comresearchgate.net In biosynthetic pathways, the end-product often inhibits the activity of the first enzyme in the pathway, a phenomenon known as feedback inhibition. researchgate.net This ensures that the cell does not overproduce metabolites. For instance, the regulation of carbohydrate metabolism is complex, with different enzymes being activated or inhibited in response to the cell's energy status. bu.edu

The transport of these molecules across cellular membranes is also a critical aspect of their biological activity. For example, the export of pentitols like ribitol across the cell membrane has been demonstrated, indicating that they can be cleared from cells without metabolic conversion. ebi.ac.uk

Comparative Biochemical Analysis of 1-Amino-1-deoxy-L-ribitol Across Different Organisms and Biosynthetic Contexts

The biosynthesis and utilization of 1-amino-1-deoxy-L-ribitol and its analogs vary across different organisms, reflecting their diverse metabolic capabilities and ecological niches. In many bacteria and plants, these compounds are intermediates in the synthesis of essential cofactors like riboflavin. agriculturejournals.cz The enzymes involved in these pathways, such as lumazine synthase and riboflavin synthase, are conserved across these organisms, although minor variations may exist.

In contrast, methanogenic archaea possess a unique pathway for the synthesis of methanopterin, which involves a derivative of 1-amino-1-deoxy-D-ribitol. nih.govnih.gov This highlights the evolution of distinct metabolic pathways to suit the specific physiological needs of these organisms.

The study of naturally occurring ribomimetics, where the ring oxygen of ribose is replaced by sulfur or nitrogen, reveals a wide diversity of these compounds in bacteria, fungi, and plants. nih.gov These molecules often exhibit potent biological activities, such as α-glucosidase inhibition, due to their structural similarity to natural sugars. nih.gov

The ability to metabolize different sugar analogs also varies. For example, Lactobacillus casei can ferment D-ribitol, while other strains cannot, indicating the presence of specific transport and catabolic enzymes. ebi.ac.uk The bacterium Gluconobacter oxydans is widely used in biotechnology for its ability to perform specific oxidations of sugar alcohols, a capability not as pronounced in many other microorganisms. researchgate.net This comparative analysis underscores the metabolic diversity related to 1-amino-1-deoxy-L-ribitol and its derivatives across the biological world.

The table below provides a comparative overview of the occurrence and function of 1-amino-1-deoxy-ribitol derivatives in different organisms.

| Organism Type | Compound/Pathway | Function |

| Bacteria, Fungi, Plants | Riboflavin Biosynthesis | Precursor to FMN and FAD. agriculturejournals.cz |

| Methanogenic Archaea | Methanopterin Biosynthesis | Component of a C1 carrier coenzyme. nih.govnih.gov |

| Gluconobacter oxydans | Oxidation of amino-polyols | Industrial production of sugar derivatives. researchgate.net |

| Lactobacillus casei | D-ribitol fermentation | Carbon source utilization. ebi.ac.uk |

Derivatization and Structural Modification of 1 Amino 1 Deoxy L Ribitol for Academic Inquiry

Synthesis of Glycosidic Derivatives and Glycoconjugates of 1-Amino-1-deoxy-L-ribitol

The synthesis of glycosidic derivatives and glycoconjugates of 1-amino-1-deoxy-L-ribitol is fundamental for creating tools to study carbohydrate-protein interactions and for the development of potential therapeutic agents, such as vaccines. mdpi.comglobalauthorid.com These synthetic efforts typically target the primary amino group, which can act as a nucleophile to form N-glycosidic bonds or be tethered to larger molecules.

A primary method for creating N-glycosides is through reductive amination. This process involves the reaction of the amino group of 1-amino-1-deoxy-L-ribitol with the reducing end of a carbohydrate. The initial reaction forms a Schiff base or imine, which is then reduced to a stable secondary amine linkage. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), which can selectively reduce the imine in the presence of other carbonyl groups. masterorganicchemistry.com This approach is versatile, allowing for the coupling of various monosaccharides and oligosaccharides to the ribitol (B610474) backbone.

Another strategy involves the use of bifunctional linkers to create more complex glycoconjugates. wgtn.ac.nzbeilstein-journals.org These linkers possess two reactive ends: one that couples with the amino group of 1-amino-1-deoxy-L-ribitol and another that attaches to a carrier molecule, often a protein or a solid support. For instance, an adipic acid dihydrazide can serve as a cross-linker, enabling the efficient and regioselective attachment of the ribitol derivative to peptides. rsc.org Oxyamine linkers provide another protecting-group-free method to conjugate the free reducing end of sugars, which can then be coupled to the amino-ribitol moiety. wgtn.ac.nz

The synthesis of these derivatives often requires careful control of protecting groups on the hydroxyl functionalities of both the ribitol and the sugar to ensure regioselectivity. nih.gov Common protecting groups include acetyl (Ac) or benzyl (B1604629) (Bn) ethers, which can be selectively removed during the synthetic sequence. nih.govbeilstein-journals.org

Table 1: Methods for Glycoconjugate Synthesis with 1-Amino-1-deoxy-L-ribitol

| Method | Description | Key Reagents | Product Type |

|---|---|---|---|

| Reductive Amination | Reaction of the amino group with a reducing sugar to form an imine, followed by reduction to a stable amine linkage. | Aldehyde/Ketone, NaBH₃CN | N-Glycoside |

| Linker-Mediated Coupling | Use of a bifunctional molecule to connect the aminoribitol to another molecule (e.g., peptide, protein). | Adipic acid dihydrazide, Oxyamine linkers | Glycoconjugate |

Chemical Modifications at the Amino and Hydroxyl Functionalities for Mechanistic Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org For 1-amino-1-deoxy-L-ribitol, these studies involve systematic modifications of its amino and hydroxyl groups to probe interactions with biological targets, such as enzymes or receptors. nih.gov

Modifications of the Amino Group: The primary amino group is a key site for modification. N-alkylation can be achieved through reductive amination with various aldehydes, yielding secondary amines. chim.itresearchgate.net N-acylation, the formation of an amide linkage, is readily accomplished by reacting the amine with acyl chlorides or anhydrides. These modifications allow researchers to investigate the importance of the amine's basicity, hydrogen-bonding capacity, and steric bulk for biological function. nih.gov For example, converting the amine to an amide can reveal whether a hydrogen bond donor at that position is essential for activity. drugdesign.org

Modifications of the Hydroxyl Groups: The four hydroxyl groups of the ribitol chain offer multiple sites for modification, though selective derivatization can be challenging. Strategies include:

O-Alkylation: Introducing alkyl groups to assess the impact of steric hindrance and hydrophobicity.

Deoxygenation: Systematically removing individual hydroxyl groups to identify which ones are critical for binding interactions. Studies on related ribityl-containing ligands have shown that modifications to the ribityl chain's hydroxyl groups can significantly affect binding affinity and biological potency. researchgate.net

Esterification: Converting hydroxyl groups to esters to alter polarity and bioavailability.

These SAR studies have been instrumental in fields such as the development of ligands for Mucosal-Associated Invariant T (MAIT) cells, where analogues of ribitylaminouracil derivatives are used to understand T-cell receptor recognition. researchgate.net The findings from such studies provide valuable insights for rational drug design. nih.gov

Table 2: Examples of Modifications for SAR Studies of 1-Amino-1-deoxy-L-ribitol

| Functional Group | Modification Type | Reagents/Method | Purpose of Modification |

|---|---|---|---|

| Amino (-NH₂) | N-Alkylation | Aldehyde, NaBH₃CN | Investigate role of basicity and steric bulk. |

| Amino (-NH₂) | N-Acylation | Acyl chloride, Base | Examine importance of H-bond donation and introduce new functional groups. |

| Hydroxyl (-OH) | O-Alkylation | Alkyl halide, Base | Alter hydrophobicity and steric profile. |

| Hydroxyl (-OH) | Deoxygenation | Multi-step synthesis involving reduction | Determine which hydroxyls are essential for activity. |

Isotopic Labeling Strategies for Tracer Studies and Mechanistic Elucidation of 1-Amino-1-deoxy-L-ribitol Pathways

Isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules and elucidating complex biochemical reaction mechanisms. udel.edu By replacing atoms with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can follow the labeled compound through biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. udel.eduuni-freiburg.de

Synthesis of Labeled 1-Amino-1-deoxy-L-ribitol: The strategies for synthesizing isotopically labeled 1-amino-1-deoxy-L-ribitol depend on the desired label and its position.

¹³C-Labeling: Carbon-13 labels are often incorporated by starting the synthesis from a commercially available ¹³C-labeled precursor, such as [¹³C]-glucose or [¹³C]-ribose. nih.gov For instance, in studies of riboflavin (B1680620) biosynthesis, various ¹³C-labeled glucoses and riboses have been fed to microorganisms to determine the origin of the carbon atoms in the final product, which is formed via a 6,7-dimethyl-8-ribityllumazine (B135004) intermediate derived from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.govsci-hub.se

²H (Deuterium)-Labeling: Deuterium (B1214612) labels can be introduced using deuterated reducing agents. For example, a reductive amination of L-ribose with ammonia (B1221849) using a deuterium source like sodium borodeuteride (NaBD₄) would place a deuterium atom at the C1 position. umich.edu Recently, methods for the site-selective reductive deutero-amination of α-oxo-carbonyl compounds using a d₂-Hantzsch ester as the deuterium source have been developed, offering high deuteration efficiency. nih.gov

¹⁵N-Labeling: Nitrogen-15 can be incorporated by using a ¹⁵N-labeled nitrogen source, such as [¹⁵N]-ammonia or a [¹⁵N]-labeled amine, during the reductive amination step of the synthesis. uni-freiburg.de

These labeled compounds are crucial for kinetic isotope effect studies to probe enzyme transition states and for metabolic flux analysis to quantify the flow of metabolites through pathways like the pentose (B10789219) phosphate (B84403) pathway, which is linked to riboflavin synthesis. sci-hub.segrantome.com

Table 3: Isotopic Labeling Strategies

| Isotope | Precursor/Reagent | Method | Application |

|---|---|---|---|

| ¹³C | [¹³C]-Ribose or [¹³C]-Glucose | Biosynthesis or chemical synthesis from labeled starting material. | Metabolic pathway tracing, NMR structural analysis. nih.gov |

| ²H (D) | Sodium borodeuteride (NaBD₄), d₂-Hantzsch ester | Reductive amination with a deuterated reducing agent. | Mechanistic studies, kinetic isotope effects. umich.edunih.gov |

Design and Synthesis of Conformationally Restricted Analogs of 1-Amino-1-deoxy-L-ribitol for Probing Biological Functions

The flexible, open-chain structure of 1-amino-1-deoxy-L-ribitol can adopt numerous conformations in solution. To understand which of these conformations is biologically active (the "bioactive conformation"), chemists design and synthesize conformationally restricted analogues. nih.gov By locking the molecule into a more rigid shape, these analogues help to probe the structural requirements of a binding site. researchgate.netbeilstein-journals.org

A major class of conformationally restricted analogues of 1-amino-1-deoxy-L-ribitol are the iminoribitols, such as 1,4-dideoxy-1,4-imino-L-ribitol. acs.orgresearchgate.net In these molecules, the C4-hydroxyl group and the C1-amino group of the parent compound are conceptually linked to form a five-membered pyrrolidine (B122466) ring, replacing the endocyclic oxygen of a furanose sugar with a nitrogen atom. These "azasugars" are often potent mimics of the transition states of glycosidase enzymes. pnas.org

The synthesis of these constrained analogues is a significant chemical challenge. One approach to synthesizing 1,4-dideoxy-1,4-imino-L-ribitol involves starting from a readily available chiral precursor like D-glucose. researchgate.net A key step in one reported synthesis is the regioselective intramolecular ring-opening of an epoxide by a tethered amide group, which establishes the stereochemistry of the newly formed pyrrolidine ring. researchgate.net Another strategy utilizes a nitrone-olefin cycloaddition as a key domino reaction. core.ac.uk

Other strategies to restrict conformation include:

Spirocyclization: Introducing a new ring that shares one atom with the ribitol backbone, creating a spirocyclic system. researchgate.net

Bridging: Creating bicyclic systems by forming a bridge between non-adjacent carbons of the ribitol chain. researchgate.net

By comparing the biological activity of these rigid analogues with the flexible parent compound, researchers can deduce the likely conformation required for binding to a target protein, providing critical information for the design of more potent and selective inhibitors or probes. nih.gov

Table 4: Types of Conformationally Restricted Analogs

| Analog Type | Structural Feature | Synthetic Strategy Example | Purpose |

|---|---|---|---|

| Iminoribitols (Azasugars) | Pyrrolidine ring formed by linking C1-N and C4. | Intramolecular epoxide opening, Nitrone cycloaddition. researchgate.netcore.ac.uk | Mimic transition states of glycosidases. pnas.org |

| Spirocyclic Analogs | A second ring fused at a single carbon atom. | Insertion of a heterocyclic ring at a carbohydrate moiety. researchgate.net | Restrict flexibility of the carbohydrate ring. |

Advanced Analytical and Spectroscopic Techniques for Research on 1 Amino 1 Deoxy L Ribitol

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolomics of 1-Amino-1-deoxy-L-ribitol and its Derivatives

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of 1-Amino-1-deoxy-L-ribitol and its derivatives. tum.de Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide high mass accuracy, enabling the unambiguous determination of elemental compositions. core.ac.ukwiley-vch.de For instance, the theoretical exact mass of the protonated molecule of 1-Amino-1-deoxy-D-ribitol ([C₅H₁₃NO₄ + H]⁺) is used as a benchmark for accurate mass measurements in HRMS analysis.

In the field of metabolomics, which involves the comprehensive analysis of all metabolites in a biological system, HRMS plays a pivotal role. nih.govfrontiersin.orgplos.org Non-targeted metabolomics profiling using direct infusion Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) or LC-MS can detect and identify thousands of small molecules simultaneously, including aminodeoxyribitols, in complex matrices like cell extracts or biofluids. tum.de This powerful approach allows for the identification of novel biomarkers and the elucidation of metabolic pathways affected by various stimuli or disease states. nih.gov For example, metabolomic studies have successfully identified shifts in amino acid and polyamine metabolism in cancer cells, highlighting the potential for aminodeoxyribitol derivatives to serve as biomarkers.

Table 1: HRMS Data for a Derivative of 1-Amino-1-deoxy-ribitol

| Derivative | Ion Formula | Calculated m/z (ESI-) | Observed m/z (ESI-) | Reference |

|---|---|---|---|---|

| Flavin-derived ribitylamine | [C9H15N4O6]- | 275.0997 | 275.0998 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions of 1-Amino-1-deoxy-L-ribitol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure and dynamics of molecules in solution. auremn.org.bruzh.ch For 1-Amino-1-deoxy-L-ribitol, ¹H and ¹³C NMR are fundamental for confirming the compound's covalent structure by analyzing chemical shifts, coupling constants, and signal integrations. mdpi.com

Advanced multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assign all proton and carbon signals unambiguously. rsc.org These assignments are crucial for subsequent conformational and interaction studies. The analysis of ³J coupling constants provides valuable information about the dihedral angles along the carbon backbone, revealing the preferred conformations of the flexible ribitol (B610474) chain in solution. mdpi.com Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, which helps to define the molecule's spatial arrangement and study its interactions with other molecules, such as enzymes or receptors. unl.pt

Table 2: Representative ¹³C NMR Chemical Shifts for Ribitol in D₂O

| Carbon Atom | Chemical Shift (ppm) | Reference |

|---|---|---|

| C1/C5 | 62.3 | rsc.org |

| C2/C4 | 72.1 | rsc.org |

| C3 | 72.2 | rsc.org |

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Solid-State Structures and Complex Structures of 1-Amino-1-deoxy-L-ribitol

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of molecules in a crystalline solid state. mcmaster.ca For 1-Amino-1-deoxy-L-ribitol or its derivatives, obtaining a single crystal allows for the elucidation of its absolute configuration, bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net This information provides a static picture of the molecule's most stable conformation in the crystal lattice, which can be influenced by intermolecular forces like hydrogen bonding. The crystal structure of related compounds, such as N-(1,4-anhydro-5-deoxy-2,3-O-isopropylidene-D,L-ribitol-5-yl)trimethylammonium tosylate, has been successfully determined, providing valuable structural insights. nih.gov

While X-ray crystallography is powerful for individual molecules, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large macromolecular complexes, such as proteins bound to their ligands. If 1-Amino-1-deoxy-L-ribitol or a derivative binds to a large enzyme, cryo-EM could be used to visualize this interaction at near-atomic resolution. This would provide critical information on how the ligand fits into the binding site and the conformational changes that may occur upon binding. For example, the crystal structure of a nitrogen analogue of salacinol, which contains an imino-arabinitol moiety, has been solved in complex with an enzyme, revealing key binding interactions. researchgate.net

Advanced Chromatographic Methods (e.g., HPLC, GC-MS, Capillary Electrophoresis) for Isolation, Purification, and Quantitative Analysis in Research Matrices

Advanced chromatographic techniques are essential for the separation, purification, and quantification of 1-Amino-1-deoxy-L-ribitol from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of non-volatile compounds like 1-Amino-1-deoxy-L-ribitol. nih.gov Due to the lack of a strong chromophore in the molecule, derivatization with a UV-active or fluorescent tag, such as p-aminobenzoic acid, is often employed to enhance detection sensitivity. researchgate.net Reversed-phase HPLC on C18 columns is a common approach, and methods have been developed for the separation of similar compounds like 1-deoxy-1-nitro-L-glucitol. tandfonline.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique typically used for volatile compounds. For the analysis of 1-Amino-1-deoxy-L-ribitol, a derivatization step is necessary to increase its volatility. mdpi.com This usually involves silylation to convert the polar hydroxyl and amino groups into less polar trimethylsilyl (B98337) (TMS) ethers. researchgate.net The derivatized compound can then be separated by GC and identified by its characteristic mass spectrum. GC-MS is widely used in metabolomics studies to quantify a wide range of metabolites, including sugar alcohols and amino compounds. mdpi.comresearchgate.netcore.ac.uk

Capillary Electrophoresis (CE) offers high separation efficiency and is particularly well-suited for the analysis of charged molecules like amino compounds. researchgate.netresearchgate.net 1-Amino-1-deoxy-L-ribitol can be analyzed directly or after derivatization. nih.gov The separation is based on the differential migration of analytes in an electric field. CE coupled with mass spectrometry (CE-MS) provides both high-resolution separation and sensitive detection, making it a powerful tool for analyzing amino compounds in complex biological samples. nih.gov

Table 3: Comparison of Chromatographic Methods for Aminodeoxyribitol Analysis

| Technique | Principle | Derivatization | Typical Application | Reference |

|---|---|---|---|---|

| HPLC | Partitioning between stationary and mobile phases | Often required for UV/Fluorescence detection (e.g., PMP, p-aminobenzoic acid) | Quantitative analysis, purification | nih.govresearchgate.netresearchgate.net |

| GC-MS | Partitioning between stationary phase and carrier gas | Required for volatility (e.g., silylation, acetylation) | Metabolomics, sensitive detection | mdpi.comresearchgate.net |

| Capillary Electrophoresis | Differential migration in an electric field | Optional, can enhance selectivity and detection | Analysis of charged species, high-efficiency separations | researchgate.netresearchgate.netnih.gov |

Computational and Theoretical Studies of 1 Amino 1 Deoxy L Ribitol

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions of 1-Amino-1-deoxy-L-ribitol

Quantum mechanical (QM) calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. nih.gov Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational to modern computational chemistry. epfl.chabinit.org These calculations can determine a molecule's three-dimensional and electronic structures, which are crucial for understanding its reactivity. nih.govepfl.ch

For 1-Amino-1-deoxy-L-ribitol, QM calculations can predict key electronic properties. The distribution of electron density reveals the molecule's electrostatic potential, highlighting electron-rich (negative) and electron-poor (positive) regions. The amino group and hydroxyl groups are expected to be primary sites for hydrogen bonding interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

While specific QM studies on 1-Amino-1-deoxy-L-ribitol are not extensively documented in the reviewed literature, the application of these methods would yield valuable predictive data. For instance, calculations could map the electrostatic potential surface to identify sites susceptible to nucleophilic or electrophilic attack, and determine atomic charges to quantify the polarity of bonds within the molecule.

Table 1: Hypothetical Electronic Properties of 1-Amino-1-deoxy-L-ribitol from Quantum Mechanical Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates energy of the outermost electrons; relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ +2.0 eV | Indicates energy of the lowest empty orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 8.5 eV | Correlates with chemical reactivity and stability; a large gap suggests high stability. |

| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electrostatic Potential | Negative potential around O and N atoms | Predicts sites for electrophilic attack and hydrogen bond donation. |

| Atomic Charges (NPA) | Negative charge on N and O atoms | Quantifies the charge distribution, indicating the high polarity of N-H and O-H bonds. |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior of 1-Amino-1-deoxy-L-ribitol

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nsf.gov This technique is invaluable for exploring the conformational landscape of flexible molecules like 1-Amino-1-deoxy-L-ribitol in a solution environment, which mimics physiological conditions. bonvinlab.org

The structure of 1-Amino-1-deoxy-L-ribitol is analogous to the acyclic sugar alcohol ribitol (B610474), which has been studied using MD simulations. mdpi.com Acyclic alditols like ribitol possess four rotatable C-C bonds, giving them significant inherent flexibility. mdpi.com MD simulations of ribitol have shown that it is more flexible than other related sugar alcohols like D-arabitol or xylitol. mdpi.com The conformation is largely defined by the torsion angles along the carbon backbone, and the molecule can transition between extended and bent (or folded) states. mdpi.com These conformations are stabilized by a network of intramolecular hydrogen bonds. mdpi.com

For 1-Amino-1-deoxy-L-ribitol, the replacement of the C1 hydroxyl group with an amino group would introduce new hydrogen bonding possibilities that could influence its conformational preferences. The amino group can act as a hydrogen bond donor, potentially forming transient intramolecular hydrogen bonds with other hydroxyl groups along the chain, which would affect the equilibrium between different conformers in solution. MD simulations allow for the characterization of these states, the calculation of the energetic barriers between them, and the analysis of the solvent's effect on the molecule's structure and dynamics.

Table 2: Key Dihedral Angles and Predicted Conformational Behavior for 1-Amino-1-deoxy-L-ribitol based on Ribitol MD Simulations

| Dihedral Angle (Carbon Backbone) | Description | Predicted Behavior based on Ribitol Analogue mdpi.com |

| φ1 (N-C1-C2-C3) | Rotation around the C1-C2 bond | Expected to show preference for anti and gauche conformations. |

| φ2 (C1-C2-C3-C4) | Rotation around the C2-C3 bond | Shows correlation with φ3, indicating coupled motion. |

| φ3 (C2-C3-C4-C5) | Rotation around the C3-C4 bond | Shows correlation with φ2, contributing to bent/extended states. |

| φ4 (C3-C4-C5-O) | Rotation around the C4-C5 bond | Influences the orientation of the terminal hydroxymethyl group. |

Molecular Modeling and Docking Studies of 1-Amino-1-deoxy-L-ribitol Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict how a small molecule (ligand), such as 1-Amino-1-deoxy-L-ribitol, might bind to the active site of a protein or enzyme. mdpi.comnih.gov The method uses scoring functions to estimate the binding affinity, providing a measure of the strength of the interaction. mdpi.com

While docking studies specifically for 1-Amino-1-deoxy-L-ribitol are not prominent in the searched literature, research on a closely related compound, 1-deoxy-D-ribitol, provides a valuable case study. ijrar.com In a study investigating potential inhibitors of the enzyme tyrosinase, 1-deoxy-D-ribitol was identified as a potent inhibitor through molecular docking. ijrar.com The docking results showed that the compound binds strongly within the enzyme's active site, forming eight distinct hydrogen bonds with six different amino acid residues. ijrar.com This interaction was associated with a low binding energy and a significant inhibition constant, suggesting effective inhibition of the enzyme. ijrar.com

These findings suggest that the ribitol scaffold is well-suited for interaction with enzyme active sites. The multiple hydroxyl groups—and in the case of 1-Amino-1-deoxy-L-ribitol, the additional amino group—provide numerous opportunities for forming strong, directional hydrogen bonds, which are critical for molecular recognition and binding affinity. Docking studies of 1-Amino-1-deoxy-L-ribitol against various biological targets could similarly reveal its potential to act as an inhibitor or modulator of protein function.

Table 3: Example Molecular Docking Results for a Related Compound (1-deoxy-D-ribitol) with Tyrosinase ijrar.com

| Parameter | Reported Value | Significance |

| Target Protein | Tyrosinase (PDB ID: 2Y9X) | An enzyme involved in melanin (B1238610) biosynthesis and a target for antioxidants. |

| Binding Energy | -1.17 kcal/mol | A negative value indicates a favorable binding interaction. |

| Inhibition Constant (Ki) | 139.82 mM | A measure of the compound's potency as an inhibitor. |

| Number of H-Bonds | 8 | Indicates extensive and strong interactions with the active site. |

| Interacting Residues | Asn-243, His-251, Ala-246, Val-38, Met-319, Arg-321 | Specific amino acids in the tyrosinase active site that stabilize the ligand. |

Retrosynthetic Analysis and Reaction Pathway Prediction for 1-Amino-1-deoxy-L-ribitol Synthesis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. numberanalytics.com The process involves deconstructing a target molecule into simpler, commercially available precursors by conceptually breaking bonds (disconnections) and using known, reliable chemical transformations in reverse. numberanalytics.commdpi.com For 1-Amino-1-deoxy-L-ribitol, the analysis would focus on the formation of the C-N bond and the establishment of the correct stereochemistry derived from L-ribose.

A primary retrosynthetic disconnection for 1-Amino-1-deoxy-L-ribitol is the C1-N bond. This suggests a forward synthesis involving the introduction of an amino group at the C1 position of a suitable L-ribose derivative.

Two plausible pathways emerge from this analysis:

Reductive Amination: The most direct route involves the reductive amination of L-ribose. In this forward reaction, L-ribose would be reacted with ammonia (B1221849) or an ammonia source to form an intermediate imine (or a related cyclic species), which is then reduced in situ to yield the target 1-amino-1-deoxy-L-ribitol. The reduction step would need to be controlled to produce the desired ribitol (alcohol) backbone rather than a furanose or pyranose ring structure. This typically involves a strong reducing agent like sodium borohydride.

Azide (B81097) Reduction: An alternative pathway involves the conversion of a C1 hydroxyl group to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an azide salt (e.g., sodium azide). This would produce a 1-azido-1-deoxy intermediate. The azido (B1232118) group can then be cleanly reduced to the primary amine using methods like catalytic hydrogenation (H₂/Pd-C) or treatment with a reducing agent like lithium aluminum hydride, yielding the final product. This pathway offers excellent control over the introduction of the nitrogen functionality.

Table 4: Retrosynthetic Analysis of 1-Amino-1-deoxy-L-ribitol

| Disconnection (Bond Cleavage) | Key Intermediate (Synthon) | Corresponding Synthetic Reaction (Forward Sense) | Precursor Molecule |

| C1-N Bond | L-Ribose + NH₃ | Reductive Amination | L-Ribose |

| C1-N Bond | 1-Azido-1-deoxy-L-ribitol derivative | Reduction of Azide | L-Ribose derivative |

Future Directions and Emerging Research Frontiers for 1 Amino 1 Deoxy L Ribitol

Exploration of Undiscovered Biochemical Pathways and Metabolic Interconnections Involving 1-Amino-1-deoxy-L-ribitol

While the involvement of the D-enantiomer, 1-amino-1-deoxy-D-ribitol, in the biosynthesis of riboflavin (B1680620) is well-documented, the specific biochemical pathways and metabolic interconnections of 1-Amino-1-deoxy-L-ribitol remain less defined and represent a significant area for future investigation. agriculturejournals.czresearchgate.net The biosynthesis of riboflavin involves the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-(D-ribityl)lumazine, a key intermediate. researchgate.netqmul.ac.uk This process highlights the importance of the ribitylamino side chain, a structure related to 1-amino-1-deoxy-D-ribitol.

Future research is poised to explore whether 1-Amino-1-deoxy-L-ribitol participates in analogous or entirely novel metabolic pathways. The potential for this L-isomer to be a substrate or regulator in pathways beyond vitamin biosynthesis is an open question. For instance, the conversion of a phenol (B47542) to an aniline (B41778) has been documented in the formation of the 1-(4-aminophenyl)-1-deoxy-D-ribitol (APDR) moiety in methanopterin (B14432417), a coenzyme in methanogenic archaea. nih.gov This suggests that amino-deoxy-ribitol structures can be involved in unique biochemical transformations. Investigating whether similar enzymatic machinery can act on the L-isomer could reveal new metabolic roles.

Furthermore, the metabolic interconnections between 1-Amino-1-deoxy-L-ribitol and other key metabolic networks, such as the pentose (B10789219) phosphate (B84403) pathway and glycolysis, warrant deeper investigation. Recent studies have shown that ribitol (B610474) can alter glycolysis in breast cancer cells, suggesting that sugar alcohols and their amino derivatives may have broader impacts on cellular metabolism. nih.gov Understanding these connections is crucial, as circadian rhythms and metabolic processes are reciprocally regulated, and disruptions can lead to metabolic disorders. nih.gov The interplay between hyperglycemia, oxidative stress, and inflammation also involves complex metabolic links that could be influenced by aminodeoxy sugars. nih.gov

Development of Advanced Methodologies for the Detection and Quantification of 1-Amino-1-deoxy-L-ribitol in Complex Biological Samples

Accurately detecting and quantifying 1-Amino-1-deoxy-L-ribitol in complex biological matrices is essential for elucidating its functions. Current analytical techniques, while powerful, are being continually refined to enhance sensitivity, specificity, and throughput.

High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone for analyzing sugar derivatives. researchgate.net For instance, an HPLC method with evaporative light-scattering detection (ELSD) has been developed for the rapid analysis of ribose and ribitol. researchgate.net Capillary electrophoresis (CE) is another valuable technique, particularly for separating enantiomers, which would be critical in distinguishing L- and D-isomers of 1-amino-1-deoxy-ribitol. researchgate.net

Mass spectrometry (MS) based methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are central to modern metabolomics and offer high sensitivity and specificity. plos.orgnih.gov These "omics" technologies allow for the high-throughput, discovery-oriented analysis of metabolites in various biological systems. escholarship.orgsemanticscholar.org The application of these advanced MS techniques will be pivotal in identifying and quantifying 1-Amino-1-deoxy-L-ribitol, even at low concentrations within complex biological samples. plos.org The development of specific antibodies could also lead to highly sensitive immunoassays for its detection. For example, antibodies specific to D-ribitol have been generated and have shown potential for detecting free riboflavin and ribitol in biological samples. ebi.ac.uk

The table below summarizes some of the advanced analytical techniques applicable to the study of 1-Amino-1-deoxy-L-ribitol.

| Analytical Technique | Principle | Application for 1-Amino-1-deoxy-L-ribitol | Key Advantages |

| HPLC-ELSD | Separation based on polarity, detection based on light scattering of non-volatile analytes. | Quantification in enzymatic reactions and biological fluids. researchgate.net | Suitable for non-chromophoric compounds. researchgate.net |

| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | Enantiomeric separation of L- and D-isomers. researchgate.net | High resolution and low sample consumption. |

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of derivatized aminodeoxyribitols. plos.org | High sensitivity and established libraries for identification. |

| LC-MS | Separation by liquid chromatography followed by mass-based detection. | Untargeted and targeted metabolomics to identify and quantify in complex mixtures. nih.govsemanticscholar.org | High versatility for a wide range of polar and non-polar compounds. |

| Immunoassays | Specific antibody-antigen recognition. | Highly specific detection and quantification. ebi.ac.uk | High specificity and potential for high-throughput formats. |

Innovative Applications of 1-Amino-1-deoxy-L-ribitol and its Analogs in Chemical Biology and Glycoscience Research

The unique structure of 1-Amino-1-deoxy-L-ribitol makes it and its derivatives valuable tools in chemical biology and glycoscience. cymitquimica.com These fields focus on understanding and manipulating biological processes using chemical tools.

In chemical biology, 1-Amino-1-deoxy-L-ribitol can serve as a scaffold for the synthesis of probes to study enzyme function and metabolic pathways. For example, its D-isomer is an intermediate in the synthesis of a lumazine (B192210) synthase inhibitor. chemicalbook.com Similar strategies can be employed with the L-isomer to develop specific inhibitors for other enzymes. The development of chemical reporters for bacterial glycans, which often contain rare deoxy amino sugars, has enabled the imaging of glycan dynamics and the inhibition of their biosynthesis. mdpi.comnih.gov 1-Amino-1-deoxy-L-ribitol could be used to create such reporters to investigate pathways involving aminodeoxy sugars.

In glycoscience, which studies the structure and function of carbohydrates, 1-Amino-1-deoxy-L-ribitol can be used as a building block for synthesizing novel glycoconjugates and iminosugars. cymitquimica.com Iminosugars, which are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom, are potent glycosidase inhibitors with therapeutic potential. researchgate.net The synthesis of 1,4-dideoxy-1,4-imino-L-ribitol, a polyhydroxypyrrolidine, highlights the utility of amino-deoxy-ribitols in creating these bioactive molecules. researchgate.net

Interdisciplinary Research Approaches Integrating 1-Amino-1-deoxy-L-ribitol in Novel Academic Disciplines

The future of 1-Amino-1-deoxy-L-ribitol research lies in its integration into interdisciplinary fields like synthetic biology and "omics" technologies.

Synthetic biology , which aims to design and construct new biological parts and systems, can leverage 1-Amino-1-deoxy-L-ribitol. nih.gov Engineered metabolic pathways could be designed to produce this compound or its derivatives for various applications. For example, the regioselective oxidation of aminosorbitol by Gluconobacter oxydans is a key step in the industrial synthesis of 1-deoxynojirimycin, showcasing the potential of microbial systems in producing valuable amino-sugar derivatives. researchgate.net Synthetic biology could be used to create novel organisms or enzymatic cascades for the efficient synthesis of rare sugars like 1-deoxy-L-fructose. researchgate.net

Omics technologies , including genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of biological processes. semanticscholar.org Integrating metabolomic data on 1-Amino-1-deoxy-L-ribitol with other omics data can reveal its regulatory roles and the pathways it influences. For instance, a multi-omics analysis identified specific metabolites as key biomarkers in coronary heart disease, demonstrating the power of this integrated approach. nih.gov Untargeted metabolomics can uncover alterations in metabolite profiles, as shown in studies on breast cancer cells treated with ribitol. nih.gov Applying these comprehensive approaches will be crucial in mapping the full biological significance of 1-Amino-1-deoxy-L-ribitol.

Q & A

Q. How can the structural configuration of 1-amino-1-deoxy-L-ribitol be distinguished from its stereoisomers (e.g., D-ribitol derivatives)?

Methodological Answer:

- Chromatographic separation (HPLC or GC-MS) paired with polarimetry can resolve stereoisomers based on retention times and optical rotation .

- NMR spectroscopy (e.g., - and -NMR) identifies distinct proton environments and carbon backbone configurations. For example, axial vs. equatorial hydroxyl group orientations produce unique splitting patterns .

- X-ray crystallography provides definitive stereochemical assignment but requires high-purity crystalline samples .

Q. What are the common synthetic pathways for preparing 1-amino-1-deoxy-L-ribitol, and how are intermediates characterized?

Methodological Answer:

- Reductive amination of L-ribulose using sodium cyanoborohydride yields the amino sugar derivative. Monitor reaction progress via TLC (silica gel, ninhydrin staining) .

- Enzymatic synthesis with aminotransferases (e.g., L-ribulose kinase) requires co-factor optimization (e.g., ATP/NADH) and validation via LC-MS for product specificity .

- Intermediate characterization employs FT-IR for functional groups (e.g., NH stretch at ~3350 cm) and mass spectrometry for molecular ion confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 1-amino-1-deoxy-L-ribitol derivatives (e.g., conflicting enzyme inhibition results)?

Methodological Answer:

- Dose-response validation : Replicate assays (e.g., enzyme kinetics with Michaelis-Menten analysis) under standardized conditions (pH, temperature) to rule out protocol variability .

- Structural analogs comparison : Test phosphorylated derivatives (e.g., 5-O-phosphono-D-ribitol) to assess if phosphorylation state alters activity .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC values .

Q. What experimental design considerations are critical for studying the stability of 1-amino-1-deoxy-L-ribitol under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability studies : Incubate samples at 40°C/75% RH and analyze degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Use Arrhenius modeling to extrapolate shelf life .

- Degradant identification : Employ HRMS/MS to detect byproducts (e.g., deamination products or ring-opening compounds) and NMR to confirm structural changes .

- Buffer compatibility : Test phosphate vs. Tris buffers to avoid catalytic degradation; monitor pH drift with ion-selective electrodes .

Q. How can researchers optimize the regioselective phosphorylation of 1-amino-1-deoxy-L-ribitol to minimize side products?

Methodological Answer:

- Protecting group strategy : Use tert-butyldimethylsilyl (TBDMS) groups for hydroxyl protection before phosphorylation. Validate deprotection efficiency via -NMR .

- Kinetic monitoring : Track phosphorylation efficiency with -NMR to identify optimal reaction times and avoid over-phosphorylation .

- Catalyst screening : Compare HOBt/DCC vs. enzymatic kinases (e.g., polyphosphate kinase) for higher regioselectivity .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions (e.g., DFT calculations) and experimental spectroscopic data for 1-amino-1-deoxy-L-ribitol?

Methodological Answer:

- Conformational sampling : Run multiple DFT simulations (e.g., B3LYP/6-31G**) with varying dihedral angles to match experimental -NMR coupling constants .

- Solvent effect modeling : Incorporate implicit solvent models (e.g., PCM for water) to improve agreement with observed chemical shifts .

- Error analysis : Quantify RMSD between predicted and experimental spectra; revise force fields if deviations exceed 0.5 ppm .

Q. What statistical approaches are recommended for analyzing dose-dependent cellular responses to 1-amino-1-deoxy-L-ribitol in metabolic studies?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC/IC values .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., control vs. phosphorylated derivatives) with Tukey’s HSD to control for Type I errors .

- Pathway enrichment analysis : Use tools like MetaboAnalyst to link metabolite changes (via LC-MS data) to KEGG pathways .

Methodological Pitfalls and Solutions

Q. Why do some synthetic routes for 1-amino-1-deoxy-L-ribitol yield low enantiomeric excess (ee), and how can this be mitigated?

Methodological Answer:

Q. How can researchers validate the absence of endotoxins or microbial contaminants in 1-amino-1-deoxy-L-ribitol samples used in cell-based assays?

Methodological Answer:

- Limulus Amebocyte Lysate (LAL) assay : Quantify endotoxins (sensitivity: 0.01 EU/mL) .

- Sterility testing : Incubate samples in TSB broth for 14 days; monitor turbidity as a contamination indicator .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.